5-Methyl-2-(5-nitro-2-furyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
5-Methyl-2-(5-nitro-2-furyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad-spectrum antibacterial properties and are often used in medicinal chemistry .
Preparation Methods
The synthesis of 5-Methyl-2-(5-nitro-2-furyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves multiple steps. The synthetic route typically starts with the preparation of the furan ring, followed by the introduction of the nitro group. The diazatricyclo structure is then formed through a series of cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen, palladium catalysts, and electrophiles. .
Scientific Research Applications
5-Methyl-2-(5-nitro-2-furyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:
Chemistry: Used as a model compound in studying nitrofuran chemistry.
Biology: Investigated for its antibacterial properties.
Medicine: Potential use in developing new antibacterial drugs.
Industry: Used in the synthesis of other complex organic compounds
Mechanism of Action
The compound exerts its effects primarily through the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with bacterial DNA, proteins, and other cellular components, leading to antibacterial activity. The molecular targets and pathways involved include DNA synthesis inhibition and protein modification .
Comparison with Similar Compounds
Similar compounds include other nitrofurans such as 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole and { [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid . Compared to these compounds, 5-Methyl-2-(5-nitro-2-furyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has a unique diazatricyclo structure, which may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H21N3O4 |
---|---|
Molecular Weight |
319.36 g/mol |
IUPAC Name |
5-methyl-2-(5-nitrofuran-2-yl)-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C16H21N3O4/c1-3-6-16-9-17-7-15(2,14(16)20)8-18(10-16)13(17)11-4-5-12(23-11)19(21)22/h4-5,13H,3,6-10H2,1-2H3 |
InChI Key |
JOUSNILLSQTPJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(O4)[N+](=O)[O-])C |
solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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